N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

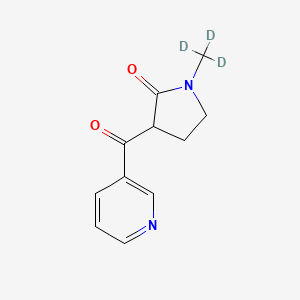

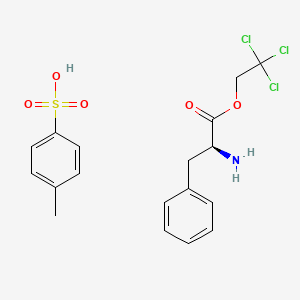

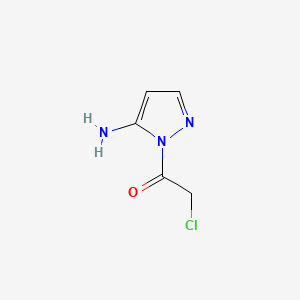

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine . It is a labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .

Molecular Structure Analysis

The molecular formula of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is C18H34D4N2O . Its molecular weight is 302.53 .Scientific Research Applications

Pharmaceutical Risk Assessment

Application Summary: “N-Nitroso-N,N-di-(7-methyloctyl)amine-d4” is used in the pharmaceutical industry for risk assessment of nitrosated pharmaceuticals. The compound serves as a reference standard in analytical procedures to detect the presence of nitrosamines in drugs .

Experimental Procedures: The compound is utilized in high-resolution supercritical fluid chromatography (SFC) mass spectrometry screening. A nitrosation assay procedure is incorporated to test the potential of direct nitrosation of active pharmaceutical ingredients (APIs) .

Results: The study revealed that a significant percentage of APIs formed nitrosamine compounds, highlighting the importance of including such assessments in preapproval drug development and postapproval risk management .

Metabolic Activation and DNA Interaction Studies

Application Summary: This compound is instrumental in studying the metabolic activation and DNA interactions of carcinogenic N-nitrosamines. It aids in understanding the bioactivation pathways and the formation of DNA adducts, which are crucial in carcinogenesis .

Experimental Procedures: Research involves examining the cytochrome P450-mediated metabolism of N-nitrosamines and their subsequent interaction with DNA to form covalent adducts .

Results: The findings contribute to a better understanding of the toxicologic and carcinogenic properties of N-nitrosamines and their role in cancer induction .

Safety and Hazards

Mechanism of Action

Target of Action

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine It is known that nitrosamines, the family to which this compound belongs, are carcinogens and mutagens .

Mode of Action

As a member of the nitrosamine family, it is likely to interact with cellular components causing mutations and potentially leading to carcinogenic effects .

Biochemical Pathways

Nitrosamines are known to cause dna damage, which can disrupt various cellular processes and pathways .

Pharmacokinetics

It is known that this compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

As a member of the nitrosamine family, it is known to be a carcinogen and mutagen, causing dna damage that can lead to mutations and potentially cancer .

Action Environment

It is known that this compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

properties

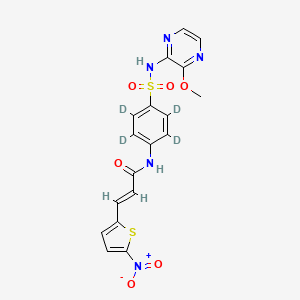

| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can be achieved through the nitrosation of the corresponding secondary amine precursor.", "Starting Materials": [ "7-methyloctan-2-amine-d4", "Nitrosating agent (e.g. sodium nitrite, nitrosyl chloride)" ], "Reaction": [ "To a solution of 7-methyloctan-2-amine-d4 in anhydrous ether, add the nitrosating agent dropwise while maintaining the temperature below 5°C.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.", "Quench the reaction by slowly adding a solution of sodium sulfite until the yellow color disappears.", "Extract the organic layer with diethyl ether and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate." ] } | |

CAS RN |

1794754-41-8 |

Product Name |

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 |

Molecular Formula |

C18H38N2O |

Molecular Weight |

302.539 |

IUPAC Name |

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |

InChI |

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |

InChI Key |

XAYFTZOFOLGWAE-ONNKGWAKSA-N |

SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)N=O |

synonyms |

N-Isononyl-N-nitrosoisononanamine-d4; N-Nitrosodiisononylamine-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)